3,6,10-Trimethylundeca-3,9-dien-2-one
Description
3,6,10-Trimethylundeca-3,9-dien-2-one (CAS: 258-011-3 ) is a branched unsaturated ketone characterized by methyl groups at positions 3, 6, and 10, along with conjugated double bonds at positions 3 and 9. Its synthesis involves flash chromatography purification, yielding a yellow to pale-yellow oil. Spectral data (IR, MS, NMR) confirm the α,β-unsaturated carbonyl group (C=O stretch at ~1670 cm⁻¹) and methyl-substituted alkene moieties (CH₃-C=C- at ~1370 cm⁻¹) .
Structure
3D Structure
Properties
CAS No. |
68480-10-4 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(3E)-3,6,10-trimethylundeca-3,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,10,12H,6,8-9H2,1-5H3/b13-10+ |
InChI Key |
FJHNHGPWIXCZGA-JLHYYAGUSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)C/C=C(\C)/C(=O)C |
Canonical SMILES |
CC(CCC=C(C)C)CC=C(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Followed by Dehydration
One of the primary synthetic routes to this compound is through an aldol condensation reaction between appropriate aldehydes and ketones, followed by dehydration to form the α,β-unsaturated ketone structure.
- Starting Materials: The key aldehyde is 6-methylheptanal or related aldehydes, reacted with butanone.
- Catalysts and Conditions: Potassium hydroxide is used as a base catalyst for the aldol condensation. The intermediate β-hydroxyketone undergoes dehydration either by acid catalysis with p-toluenesulfonic acid or by thermal methods depending on the substrate sensitivity.
- Yields: For the specific compound this compound (denoted as compound 22 in the source), the aldol condensation with butanone followed by basic thermal dehydration yielded the product in approximately 52% isolated yield after purification by flash chromatography.
Table 1: Aldol Condensation Data for α,β-Unsaturated Ketones
| Aldehyde Starting Material | Catalyst | Dehydration Method | Product Yield (%) | Notes |
|---|---|---|---|---|
| 6-Methylheptanal (14) | KOH | Basic thermal dehydration | 52 | Required basic dehydration due to acid sensitivity |
| Isovaleraldehyde (12) | KOH | Acid dehydration (p-TsOH) | 88 | High yield, acid dehydration effective |
| Heptanal (13) | KOH | Acid dehydration (p-TsOH) | 71 | Moderate yield |
This method is well-documented for producing α,β-unsaturated ketones with bulky moieties and allows for subsequent functionalization.
Deconjugative α-Methylation of α,β-Unsaturated Ketones
Following aldol condensation, the α,β-unsaturated ketone intermediate can be converted into β,γ-unsaturated ketones by a deconjugative α-methylation process:
- Reagents: Potassium t-butoxide is used to form the enolate, followed by methylation with iodomethane at low temperature (0 °C).
- Outcome: This reaction favors the kinetically controlled product, introducing a methyl group at the α-position relative to the ketone, shifting the double bond position.
- Relevance: This step is crucial for installing the 3,6,10-trimethyl substitution pattern on the undeca-dienone backbone.
Catalytic Formation via Reaction of Alkynols and Methyl Ethers
Another advanced synthetic approach involves the reaction of alkynol precursors with methyl ethers in the presence of tertiary amine-sulfur trioxide adduct catalysts:
- Starting Materials: 3,7-dimethyloct-6-en-1-yn-3-ol and isopropenyl methyl ether.
- Catalyst: Pyridine·SO3 adduct at low molar percentages (0.1 mol%).
- Conditions: Heating at 115 °C for approximately 100 minutes under controlled pressure.
- Yields and Selectivity: High yields up to 97% with excellent selectivity for the desired trienone product.
- Isomerization: The initially formed 3,6,10-trimethylundeca-4,5,9-trien-2-one can be quantitatively isomerized to 3,6,10-trimethylundeca-3,5,9-trien-2-one, closely related to the target compound, by mild catalytic conditions.
Table 2: Catalytic Formation from Alkynols and Methyl Ethers
| Entry | Catalyst | Catalyst Amount (mol%) | Temperature (°C) | Reaction Time (min) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | Pyridine·SO3 | 0.1 | 115 | 100 | 97 | High |
This method offers a modern, efficient route to complex unsaturated ketones with multiple methyl substitutions.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Aldol Condensation + Dehydration | Base-catalyzed condensation of aldehydes with butanone, followed by acid or thermal dehydration | Straightforward, moderate to good yields | Some substrates sensitive to acid |
| Deconjugative α-Methylation | Enolate formation and methylation with iodomethane | Precise methyl group installation | Requires careful temperature control |
| Catalytic Formation from Alkynols and Methyl Ethers | Pyridine·SO3 catalyzed reaction at elevated temperature | High yield and selectivity, scalable | Requires specialized catalyst and conditions |
| Nickel-Catalyzed Hydroalkylation | Transition metal catalysis for diene functionalization | Versatile for related compounds | Not directly reported for this compound |
Comprehensive Research Findings
- The aldol condensation route remains the most classical and widely used method to prepare α,β-unsaturated ketones like this compound, with yields around 50-90% depending on substrates and dehydration conditions.
- The use of deconjugative α-methylation allows for regioselective installation of methyl groups, critical for obtaining the exact substitution pattern.
- The catalytic approach using pyridine·SO3 adducts represents a modern method offering excellent yields and selectivity, suitable for industrial scale-up.
- Isomerization techniques enable conversion between positional isomers of the trienone, expanding the versatility of the synthetic routes.
- Emerging transition metal-catalyzed hydroalkylation methods provide alternative pathways for constructing complex diene-ketone frameworks, potentially applicable for analogs.
Chemical Reactions Analysis
Types of Reactions
3,6,10-Trimethylundeca-3,9-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,6,10-Trimethylundeca-3,9-dien-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,10-Trimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Spectral Comparisons
Table 1: Structural and Spectral Features of Selected Compounds
Key Observations:
- Double Bond Position : The target compound’s double bonds (C3, C9) differ from Geranylacetone’s (C5, C9), altering conjugation and reactivity .
- Stereochemistry : The (Z)-isomer of 6,10-dimethylundeca-5,9-dien-2-one exhibits distinct NMR shifts (e.g., δ 5.1–5.3 ppm for alkene protons) compared to the (E)-form .
- Triple Double Bonds : (3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one’s extended conjugation reduces carbonyl electrophilicity but enhances UV absorption .
Functional and Application Differences
Key Insights:
- Odor and Flavor: Geranylacetone’s floral notes make it superior in perfumery, while the (Z)-isomer’s citrus aroma suits food applications .
- Bioactivity : Geranylacetone and its derivatives exhibit mosquito repellency (90% efficacy at 5% concentration ) and larvicidal activity, unlike the target compound .
- Synthetic Utility: The target compound’s branched structure may serve as a precursor for terpenoid analogs, though this remains unexplored .
Table 3: Toxicity and Environmental Data
Key Notes:
Biological Activity
3,6,10-Trimethylundeca-3,9-dien-2-one is a compound with significant biological activity that has been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : C14H24O
- Molecular Weight : 208.34 g/mol
- CAS Number : 68480-10-4
- IUPAC Name : (3E)-3,6,10-trimethylundeca-3,9-dien-2-one
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may bind to various enzymes and receptors, leading to alterations in cellular pathways. For instance, it has been noted for its potential inhibitory effects on certain enzyme activities, which could have implications in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium smegmatis | 16 µg/mL |
These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings .
Cytotoxicity and Anticancer Potential
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound was evaluated using the MTT assay to determine cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (human leukemia) | 54 |
| HT29 (colorectal adenocarcinoma) | 289 |
| MEWO (skin melanoma) | 630 |
The results indicate a notable cytotoxic effect against HL-60 cells compared to other lines, suggesting its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A study examined the antimicrobial efficacy of several terpenoids related to this compound. The results demonstrated that this compound had a comparable or superior MIC against Gram-positive and Gram-negative bacteria compared to other tested terpenoids .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on human cancer cell lines. The study revealed that while the compound showed promise against leukemia cells at lower concentrations, it was less effective against colorectal and melanoma cells at similar doses .
Applications in Medicine and Industry
The unique chemical structure of this compound makes it valuable in various applications:
- Pharmaceuticals : Its antimicrobial and anticancer properties open avenues for development as a therapeutic agent.
- Fragrance and Flavor Industry : The compound is also utilized in producing fragrances and flavors due to its pleasant aroma profile.
Q & A
Q. How can the structural identity of 3,6,10-trimethylundeca-3,9-dien-2-one be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze and NMR to identify characteristic signals for methyl groups (δ 1.0–1.5 ppm), conjugated dienes (δ 5.0–5.8 ppm), and ketone carbonyl (δ 200–220 ppm in ).
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (CHO, theoretical 208.34 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect the ketone C=O stretch (~1700–1750 cm).
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are synthesized .
Q. What are the key physicochemical properties of this compound, and how are they determined?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. What challenges arise in synthesizing this compound with regioselective diene formation?
- Methodological Answer : Regioselectivity in diene formation is influenced by:
- Catalyst Choice : Use of Lewis acids (e.g., BF·OEt) to direct allylic methylation or Wittig reactions for conjugated dienes.
- Precursor Design : Starting from geranyl acetone derivatives (e.g., 6,10-dimethylundec-5-en-2-one) to leverage pre-existing stereochemistry .
- Thermodynamic Control : Heating to favor conjugated diene stability over isolated isomers.
Monitor reaction progress via TLC/GC-MS and optimize conditions to minimize byproducts like trienes (e.g., 3,6,10-trimethylundeca-3,5,9-trien-2-one) .
Q. How can genetic and metabolic studies elucidate the biosynthesis of this compound in plants?
- Methodological Answer :
- Multi-omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify candidate genes (e.g., carotenoid cleavage dioxygenases) linked to volatile organic compound (VOC) biosynthesis.
- Gene Editing : Use CRISPR/Cas9 to knockout loci (e.g., Cla97Chr04:15442987 in watermelon) and assess VOC profile changes.
- Isotope Labeling : Trace -labeled precursors (e.g., mevalonate pathway intermediates) to map metabolic flux .
Q. How can researchers resolve discrepancies in CAS registry numbers and molecular weights reported for this compound?
- Methodological Answer :
- Database Cross-Referencing : Compare entries from ECHA (CAS 68480-10-4), PubChem, and academic literature to identify errors.
- Batch Analysis : Purify commercial samples via column chromatography and validate purity (>98%) via HPLC.
- Collaborative Verification : Share data with repositories like ChEBI or ChemSpider to correct inconsistencies .
Q. What analytical strategies differentiate E/Z isomers of this compound?
- Methodological Answer :
- GC-MS with Polar Columns : Use DB-Wax or similar columns to separate isomers based on polarity.
- NOE (Nuclear Overhauser Effect) : Apply 2D-NMR (e.g., NOESY) to confirm spatial proximity of substituents.
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for each isomer .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on the compound’s bioactivity in endocrine disruption studies?
- Methodological Answer :
- Standardized Assays : Use OECD guidelines (e.g., ER/AR reporter gene assays) under identical conditions.
- Dose-Response Analysis : Test across a wide concentration range (nM–μM) to identify threshold effects.
- Meta-Analysis : Aggregate data from EPA’s Endocrine Disruptor Screening Program and academic studies to assess reproducibility .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
